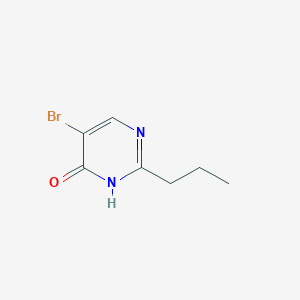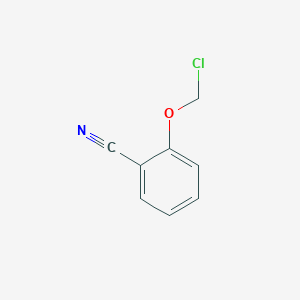
2-(Chloromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, where a chloromethoxy group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with methanol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of 2-chlorotoluene as a starting material. This compound undergoes ammoxidation in the presence of a catalyst, such as vanadium pentoxide (V2O5) supported on alumina (Al2O3), to produce 2-chlorobenzonitrile. The subsequent reaction with methanol yields this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale ammoxidation processes. The use of fixed bed reactors and optimized catalysts ensures high yield and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethoxy)benzonitrile undergoes various chemical reactions, including:
-
Nucleophilic Aromatic Substitution: : The chloromethoxy group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack .
-
Oxidation: : The compound can be oxidized to form corresponding benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction of the nitrile group can yield primary amines. This reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Aromatic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Applications De Recherche Scientifique
2-(Chloromethoxy)benzonitrile has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules.
-
Pharmaceuticals: : The compound is used in the development of pharmaceutical agents. Its derivatives have shown potential as therapeutic agents for various diseases .
-
Material Science: : It is used in the synthesis of advanced materials, such as polymers and dyes. The presence of the nitrile group enhances the material’s properties, such as thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of 2-(Chloromethoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chloromethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzonitrile: Similar in structure but lacks the methoxy group.
2-(Chloromethyl)benzonitrile: Contains a chloromethyl group instead of a chloromethoxy group.
Uniqueness
2-(Chloromethoxy)benzonitrile is unique due to the presence of both the nitrile and chloromethoxy groups. This combination enhances its reactivity and allows for diverse chemical transformations. Its derivatives have shown promising applications in pharmaceuticals and material science, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C8H6ClNO |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
2-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-6-11-8-4-2-1-3-7(8)5-10/h1-4H,6H2 |
Clé InChI |
TXHQBTISPYZAAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13235464.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)
![3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13235477.png)
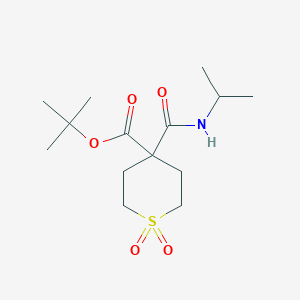
![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13235494.png)
![tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13235501.png)
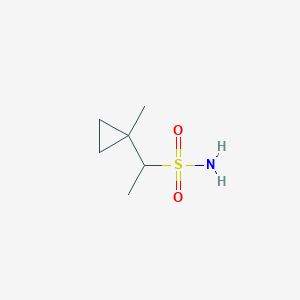
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde](/img/structure/B13235513.png)
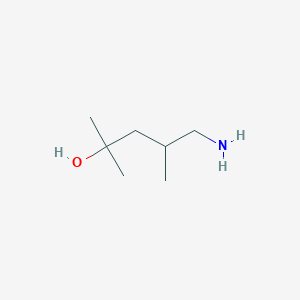
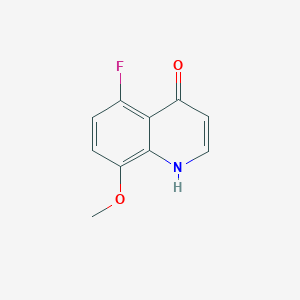
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)

